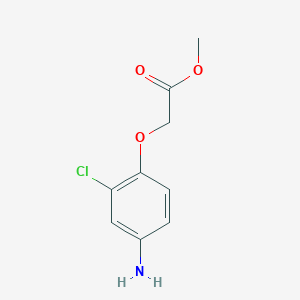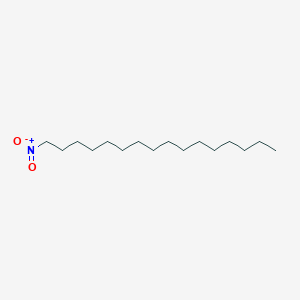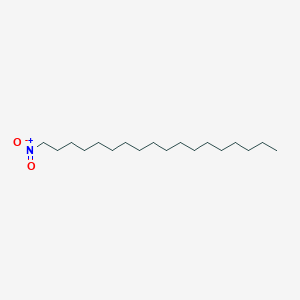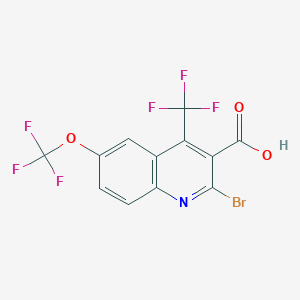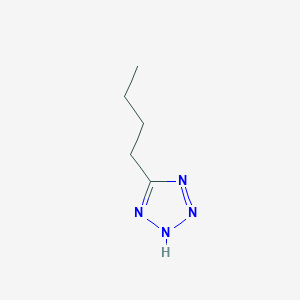
5-butyl-1H-tetrazole
Overview
Description
5-butyl-1H-tetrazole is a member of the tetrazole family, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their stability and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting compound for scientific research and industrial applications.
Mechanism of Action
Target of Action
5-Butyl-1H-tetrazole, also known as 5-butyl-2H-tetrazole, is a synthetic organic compound that belongs to the tetrazole family . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Mode of Action
The tetrazole ring is considered a biomimic of the carboxylic acid functional group . This means that this compound can interact with biological targets in a similar way to carboxylic acids.
Biochemical Pathways
Tetrazoles escape most of the Phase II biotransformation of carboxylic acids . This means that they are less likely to be metabolized and excreted, which can increase their bioavailability and duration of action.
Pharmacokinetics
As a tetrazole, it is expected to be resistant to metabolic degradation, which can increase its bioavailability .
Result of Action
As a tetrazole, it is expected to interact with biological targets in a similar way to carboxylic acids . This can result in various biological effects, depending on the specific target and the environmental conditions.
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, tetrazoles are stable over a wide pH range and are also stable to various oxidizing and reducing agents . This means that the action of this compound can be relatively stable under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-butyl-1H-tetrazole can be synthesized through several methods. One common approach involves the cycloaddition reaction of organic nitriles with sodium azide. This reaction can be catalyzed by various agents, such as zinc salts or indium(III) chloride, to improve yield and efficiency . Another method involves the use of diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs environmentally friendly and cost-effective catalysts. For example, lanthanum nitrate hexahydrate can be used as a catalyst in a one-pot multicomponent reaction involving aldehydes, hydroxylamine hydrochloride, and sodium azide . This method offers high yields and operational simplicity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-butyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium azide, zinc salts, and diphenyl phosphorazidate. Reaction conditions often involve refluxing in solvents like xylenes or using microwave irradiation to accelerate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield tetrazole N-oxides, while reduction can produce amines.
Scientific Research Applications
5-butyl-1H-tetrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1H-tetrazole
- 5-ethyl-1H-tetrazole
- 5-propyl-1H-tetrazole
Uniqueness
5-butyl-1H-tetrazole is unique due to its butyl substituent, which can influence its chemical and physical properties. Compared to other tetrazoles, the butyl group can affect the compound’s solubility, reactivity, and interaction with biological targets. This makes this compound a valuable compound for exploring new applications and understanding the structure-activity relationships of tetrazoles .
Properties
IUPAC Name |
5-butyl-2H-tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-3-4-5-6-8-9-7-5/h2-4H2,1H3,(H,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJRIBZRHLPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NNN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



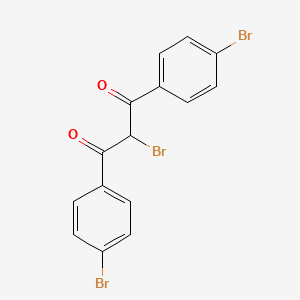
![5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3277541.png)
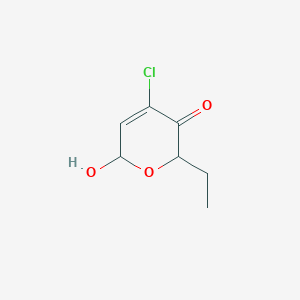
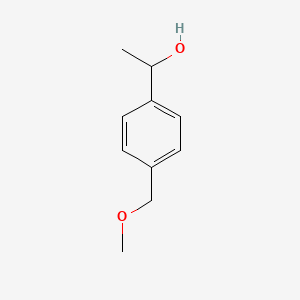
![2-[(2-Bromophenyl)methyl]butanoic acid](/img/structure/B3277561.png)
